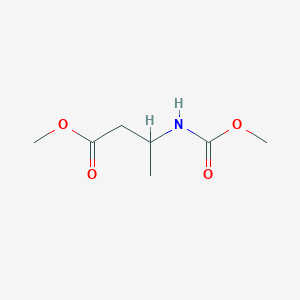

Methyl 3-(methoxycarbonylamino)butanoate

Description

Structure

3D Structure

Properties

CAS No. |

116173-72-9 |

|---|---|

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

methyl 3-(methoxycarbonylamino)butanoate |

InChI |

InChI=1S/C7H13NO4/c1-5(4-6(9)11-2)8-7(10)12-3/h5H,4H2,1-3H3,(H,8,10) |

InChI Key |

SQEMIAJIDMEGQR-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)OC)NC(=O)OC |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OC |

Synonyms |

Butanoic acid, 3-[(methoxycarbonyl)amino]-, methyl ester |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Methoxycarbonylamino Butanoate and Its Analogues

Strategic Approaches to Carbamate (B1207046) Synthesis

The formation of the carbamate moiety in Methyl 3-(methoxycarbonylamino)butanoate can be achieved through several strategic routes, primarily involving either the direct incorporation of the carbamate group or the functionalization of a pre-existing amine.

Direct Carboxylation and Amination Routes to Carbamate Moieties

Direct carboxylation and amination represent an atom-economical approach to carbamate synthesis, often utilizing carbon dioxide (CO2) as a C1 building block. This strategy involves the reaction of an amine with CO2 to form a carbamic acid intermediate, which is then trapped with an electrophile.

One common method involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base. For the synthesis of this compound, this would conceptually involve the reaction of methyl 3-aminobutanoate with CO2, followed by reaction with a methylating agent. However, a more direct and relevant route for this specific molecule involves the reaction of an appropriate precursor with methyl chloroformate or a similar methoxycarbonylating agent.

A greener approach involves the direct synthesis of carbamates from amines, CO2, and alcohols. Basic catalysts can facilitate the conversion of aliphatic amines to their corresponding carbamates under mild conditions. This method avoids the use of toxic reagents like phosgene and can be performed even without dehydrating agents. The general reaction is depicted below:

R-NH₂ + CO₂ + R'-OH → R-NHCOOR' + H₂O

This approach is advantageous due to the abundance and low toxicity of carbon dioxide.

Selective Functionalization of Precursor Compounds

A highly effective and widely used method for the synthesis of this compound involves the selective functionalization of a precursor amine, namely methyl 3-aminobutanoate. This method provides a high degree of control and is often the most practical approach.

The key transformation is the N-methoxycarbonylation of methyl 3-aminobutanoate. This can be readily achieved by reacting the amino ester with methyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme:

CH₃CH(NH₂)CH₂COOCH₃ + ClCOOCH₃ + Base → CH₃CH(NHCOOCH₃)CH₂COOCH₃ + Base·HCl

Alternatively, dimethyl dicarbonate ((Boc)₂O) can be used as a methoxycarbonylating agent, often catalyzed by a base such as 4-(dimethylamino)pyridine (DMAP). This method is generally milder than using methyl chloroformate.

The precursor, methyl 3-aminobutanoate, can be synthesized through various established routes, including the reduction of methyl 3-oxobutanoate in the presence of ammonia or the addition of ammonia to methyl crotonate.

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure β-amino esters and their carbamate derivatives is of great interest due to their application in the synthesis of chiral drugs and other biologically active compounds. Several strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Catalysis in Stereoselective Carbamate Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral carbamates. This can be achieved through various catalytic transformations, including asymmetric hydrogenation of suitable precursors.

For instance, the asymmetric hydrogenation of enamides or enamines can produce chiral amines with high enantioselectivity. nih.gov These chiral amines can then be converted to the desired carbamate. Transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine ligands, are highly effective for these transformations.

Another approach involves the catalytic asymmetric hydroamination of α,β-unsaturated esters. Copper-catalyzed enantioselective hydroamination of cinnamic acid derivatives has been shown to produce enantioenriched β-amino acid derivatives, which are direct precursors to the target carbamates. nih.gov

The development of bifunctional organocatalysts has also enabled the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. These catalysts are designed to stabilize the carbamic acid intermediate and activate it for subsequent enantioselective bond formation.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis often employs chiral auxiliaries to control the stereochemical outcome of a reaction. The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed.

A well-established method for the asymmetric synthesis of β-amino esters involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from a chiral auxiliary. For example, amides derived from (S,S)-(+)-pseudoephedrine have been used as effective chiral auxiliaries in aza-Michael reactions. nih.govacs.org The resulting diastereomerically enriched β-amino amides can then be converted to the corresponding chiral β-amino esters.

The general strategy is outlined below:

Attachment of Chiral Auxiliary: An α,β-unsaturated carboxylic acid is coupled with a chiral auxiliary (e.g., (S,S)-(+)-pseudoephedrine).

Diastereoselective Conjugate Addition: A nitrogen nucleophile is added to the α,β-unsaturated amide, with the chiral auxiliary directing the approach of the nucleophile to create a new stereocenter with high diastereoselectivity.

Removal of Chiral Auxiliary: The chiral auxiliary is cleaved to yield the chiral β-amino acid or ester derivative.

This approach allows for the predictable synthesis of specific stereoisomers.

Chiral Pool Strategies Utilizing Amino Acid Precursors

The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, which can be used as starting materials for the synthesis of complex chiral molecules. wikipedia.org α-Amino acids are particularly valuable precursors for the synthesis of chiral β-amino acids and their derivatives.

Several methods have been developed to convert α-amino acids into β-amino acids, thereby providing access to chiral precursors for this compound derivatives. One common strategy is the Arndt-Eistert homologation, which involves the conversion of an α-amino acid to its corresponding diazoketone, followed by a Wolff rearrangement to form a β-amino acid derivative.

Another approach involves the stereoselective reduction of a β-keto ester derived from an α-amino acid. For example, an N-protected α-amino acid can be converted to a β-keto ester, which is then reduced under conditions that favor the formation of one diastereomer of the corresponding β-hydroxy-α-amino acid. Subsequent manipulations can lead to the desired β-amino acid.

The use of enzymatic resolutions is another powerful tool in chiral pool strategies. Lipases, for instance, can selectively hydrolyze one enantiomer of a racemic mixture of β-amino esters, allowing for the separation of the two enantiomers. mdpi.comacs.org This method is widely used for the preparation of enantiomerically pure β-amino acids and esters on both laboratory and industrial scales.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its analogues, these principles can be applied to minimize waste, reduce energy consumption, and utilize renewable resources.

Solvent-Free and Atom-Economical Methodologies

The elimination of volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to pollution. Solvent-free reaction conditions, often facilitated by techniques such as microwave irradiation, can lead to significantly reduced reaction times and improved energy efficiency. scielo.brscite.airsc.org

One notable solvent-free approach applicable to the synthesis of β-amino esters, the core structure of this compound, involves the microwave-assisted reaction of α-amino esters with 1,3-dicarbonyl compounds. This method has been shown to produce a series of β-amino esters and α,β-unsaturated ketones in good yields under solvent-free conditions, often with the use of a solid support like K-10 or KSF clay. scielo.br While this specific reaction does not directly yield the methoxycarbonylamino side chain, it provides a green pathway to the β-amino ester scaffold, which could then be further functionalized.

Table 1: Examples of Solvent-Free Synthesis of β-Amino Ester Analogues via Microwave Irradiation

| Entry | α-Amino Ester | 1,3-Dicarbonyl Compound | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Glycine methyl ester | Acetylacetone | 155 | 2 | 85 |

| 2 | Alanine methyl ester | Acetylacetone | 155 | 1.5 | 90 |

| 3 | Proline methyl ester | Acetylacetone | 155 | 1 | 92 |

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another critical principle of green chemistry. Reactions with high atom economy maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The synthesis of carbamates, such as the methoxycarbonylamino group in the target molecule, can be approached with high atom economy. Traditional methods for carbamate synthesis often involve the use of hazardous reagents like phosgene. acs.org

More atom-economical and greener alternatives involve the use of carbon dioxide (CO2) as a C1 source. uantwerpen.beorganic-chemistry.org For instance, the DBU-catalyzed reaction of amines with gaseous CO2 can generate carbamic acids, which can then be converted to carbamates. acs.org This approach utilizes a renewable and non-toxic C1 source, significantly improving the atom economy and environmental profile of carbamate synthesis. Another strategy involves the tin-catalyzed transcarbamoylation using methyl carbamate as an economical carbamoyl donor, which demonstrates broad functional group tolerance.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Methyl 3 Methoxycarbonylamino Butanoate

Investigation of Nucleophilic Substitution Pathways at the Ester and Carbamate (B1207046) Moieties

The chemical reactivity of Methyl 3-(methoxycarbonylamino)butanoate is characterized by the presence of two key functional groups: an ester and a carbamate. Both moieties are susceptible to nucleophilic attack, leading to a variety of substitution reactions.

The ester group in this compound can undergo hydrolysis, a reaction in which the ester is cleaved by water to form a carboxylic acid and an alcohol. ucalgary.cachemguide.co.uk This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. ucalgary.cayoutube.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methanol (B129727) to yield 3-(methoxycarbonylamino)butanoic acid. ucalgary.cayoutube.com This process is reversible, and the reverse reaction is known as Fischer esterification. youtube.comscribd.com

Base-catalyzed hydrolysis, also known as saponification, involves the attack of a strong nucleophile, typically a hydroxide (B78521) ion, on the carbonyl carbon of the ester. ucalgary.calibretexts.org This reaction is effectively irreversible because the resulting carboxylate anion is deprotonated in the basic medium, which drives the equilibrium towards the products. ucoz.com The products of basic hydrolysis of this compound are the salt of 3-(methoxycarbonylamino)butanoic acid and methanol. quora.com

Transesterification is another important nucleophilic substitution reaction of the ester moiety. masterorganicchemistry.com In this process, the methoxy (B1213986) group of the ester is exchanged with another alkoxy group from an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, involving protonation of the carbonyl oxygen followed by nucleophilic attack of an alcohol. masterorganicchemistry.com Base-catalyzed transesterification proceeds through the attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol. masterorganicchemistry.com

| Reaction | Catalyst | Nucleophile | Products |

|---|---|---|---|

| Hydrolysis | Acid (e.g., H₂SO₄) | Water (H₂O) | 3-(Methoxycarbonylamino)butanoic acid + Methanol |

| Hydrolysis (Saponification) | Base (e.g., NaOH) | Hydroxide ion (OH⁻) | Sodium 3-(methoxycarbonylamino)butanoate + Methanol |

| Transesterification | Acid or Base | Alcohol (R'OH) | Methyl 3-(alkoxycarbonylamino)butanoate + Methanol |

The carbamate functional group in this compound also exhibits reactivity towards nucleophiles, although it is generally less reactive than the ester. Nucleophilic attack can occur at the carbonyl carbon of the carbamate. libretexts.orgyoutube.com

The nitrogen atom of the carbamate possesses a lone pair of electrons, but its nucleophilicity is reduced due to resonance with the adjacent carbonyl group. However, under certain conditions, the carbamate nitrogen can act as a nucleophile. For instance, in the presence of a strong base, the proton on the nitrogen can be abstracted, forming a more nucleophilic species that can participate in subsequent reactions.

The reactivity of the carbamate can also be influenced by the nature of the substituents on the nitrogen and oxygen atoms. In the case of this compound, the presence of the butanoate backbone can influence the steric and electronic environment of the carbamate group.

Mechanistic Studies of Thermal and Catalytic Decomposition Pathways

The thermal and catalytic decomposition of this compound can proceed through various pathways, leading to the formation of different products. The stability of the carbamate and ester linkages is a key factor in determining the decomposition mechanism.

Studies on the thermal decomposition of related compounds, such as methyl butanoate, have shown that decomposition can be initiated by C-C and C-O bond homolysis, as well as hydrogen transfer reactions. nih.gov At high temperatures, radical mechanisms become significant, leading to the formation of smaller molecules. nih.govresearchgate.net For this compound, thermal decomposition could potentially lead to the cleavage of the ester bond, the carbamate C-O bond, or the C-N bond. One predicted low-energy fragmentation pathway for methyl esters is a four-center elimination of methanol to produce a ketene. anl.gov

Catalytic decomposition offers an alternative route for the breakdown of carbamates. Various catalysts, including metal oxides and solid acids, have been investigated for the decomposition of carbamates to isocyanates and alcohols. nih.govresearchgate.netnih.gov This process is of interest for the recycling of polyurethanes, which contain repeating carbamate linkages. nih.gov The catalytic decomposition of this compound could potentially yield 3-isocyanatobutanoate and methanol. The mechanism of catalytic carbamate cleavage often involves the interaction of the catalyst with the carbamate's carbonyl group, facilitating the breaking of the C-O or C-N bond. researchgate.net

| Condition | Potential Pathway | Key Intermediates/Products |

|---|---|---|

| Thermal | Homolytic bond cleavage (C-C, C-O, C-N) | Radicals, smaller alkenes, CO, CO₂ |

| Thermal | Four-center elimination | Ketene, Methanol |

| Catalytic | Cleavage to isocyanate and alcohol | Methyl 3-isocyanatobutanoate, Methanol |

Functionalization Reactions and Derivatization Strategies of the Butanoate Backbone

The butanoate backbone of this compound provides sites for further chemical modifications, allowing for the synthesis of a variety of derivatives.

The carbon atoms of the butanoate chain can be subjected to both electrophilic and nucleophilic attacks, depending on the reaction conditions and the reagents used. The α-carbon to the ester carbonyl group can be deprotonated by a strong base to form an enolate, which is a powerful nucleophile. youtube.com This enolate can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions to introduce new substituents at this position. youtube.com

Nucleophilic substitution reactions can also occur at other positions on the butanoate backbone, particularly if a suitable leaving group is present. While the parent molecule does not have obvious leaving groups on the backbone, derivatization could introduce functionalities that can be displaced by nucleophiles.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netuwindsor.ca While the saturated butanoate backbone of this compound is not directly amenable to many standard palladium-catalyzed cross-coupling reactions that typically require unsaturated substrates like aryl or vinyl halides, it is conceivable that derivatives of this molecule could be designed to participate in such transformations. For instance, the introduction of a halide or triflate group onto the butanoate backbone would create a substrate suitable for reactions like the Suzuki, Heck, or Sonogashira couplings. youtube.com

Furthermore, palladium catalysts can be used for carbonylation reactions, where a carbonyl group is introduced into a molecule. researchgate.net While direct carbonylation of the C-H bonds on the butanoate backbone is challenging, functionalized derivatives could potentially undergo palladium-catalyzed carbonylation to introduce additional carbonyl-containing functional groups. The development of such derivatization strategies would significantly expand the synthetic utility of this compound.

Comprehensive Spectroscopic Characterization and Structural Analysis of Methyl 3 Methoxycarbonylamino Butanoate

Advanced Nuclear Magnetic Resonance Spectroscopy for Molecular Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number of different types of protons in a molecule and their respective electronic environments. The spectrum of Methyl 3-(methoxycarbonylamino)butanoate is expected to show distinct signals corresponding to each unique proton.

Key expected features in the ¹H NMR spectrum include:

A doublet corresponding to the methyl group at the C3 position of the butanoate chain.

A multiplet for the methine proton at the C3 position, coupled to the adjacent methyl and methylene (B1212753) protons.

A doublet of doublets for the methylene protons at the C2 position.

A singlet for the methyl ester protons (-COOCH₃).

A singlet for the methoxy (B1213986) protons of the carbamate (B1207046) group (-NHCOOCH₃).

A broad singlet or doublet for the amine proton (N-H), which may show coupling to the C3 proton.

Expected ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| C3-CH₃ | ~1.2 | Doublet (d) | 3H |

| C2-CH₂ | ~2.5 | Doublet of Doublets (dd) | 2H |

| Ester -OCH₃ | ~3.7 | Singlet (s) | 3H |

| Carbamate -OCH₃ | ~3.6 | Singlet (s) | 3H |

| C3-CH | ~4.1 | Multiplet (m) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. docbrown.infolibretexts.org The chemical shift of each signal is indicative of the carbon's local electronic environment. libretexts.org

Expected signals in the ¹³C NMR spectrum include:

Two signals in the carbonyl region (δ 155-175 ppm), one for the ester carbonyl and one for the carbamate carbonyl. libretexts.org

Two signals for the methoxy carbons (-OCH₃).

Signals for the aliphatic carbons of the butanoate chain (C2, C3, and the C3-methyl group).

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3-C H₃ | ~20 |

| C 2-CH₂ | ~40 |

| C 3-CH | ~48 |

| Ester -OC H₃ | ~52 |

| Carbamate -OC H₃ | ~53 |

| Carbamate C =O | ~157 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in elucidating complex molecular structures by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the C3-H proton and the protons of the adjacent C2-methylene and C3-methyl groups. It would also likely show a correlation between the N-H proton and the C3-H proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbon atoms they are attached to. sdsu.edu This technique would be used to definitively assign the signals for each CH, CH₂, and CH₃ group in the molecule by correlating the proton and carbon spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the ester's -OCH₃ protons to the ester's carbonyl carbon and from the carbamate's -OCH₃ protons to the carbamate's carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This technique can provide insights into the preferred conformation and stereochemistry of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. docbrown.info

Key expected absorption bands include:

An N-H stretching vibration from the carbamate group, typically appearing as a sharp peak around 3300 cm⁻¹.

C-H stretching vibrations from the methyl and methylene groups, appearing just below 3000 cm⁻¹.

Two distinct C=O (carbonyl) stretching vibrations, as the electronic environments of the ester and carbamate carbonyls are different. The ester C=O stretch is typically found around 1735-1750 cm⁻¹, while the carbamate C=O stretch appears at a lower frequency, around 1690-1710 cm⁻¹. docbrown.info

C-O stretching vibrations from the ester and carbamate groups, which would appear in the fingerprint region between 1000 and 1300 cm⁻¹. docbrown.info

Expected IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Carbamate) | Stretch | ~3300 | Medium |

| C-H (Aliphatic) | Stretch | 2850-3000 | Medium-Strong |

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C=O (Carbamate) | Stretch | 1690-1710 | Strong |

| C-N (Carbamate) | Stretch | 1250-1350 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about a molecule's vibrational modes. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show:

Strong signals for C-H stretching and bending modes.

Skeletal C-C stretching and bending vibrations, which can provide information about the molecule's conformation. researchgate.net

While the C=O stretches are visible, they are often weaker in Raman spectra compared to IR spectra. Symmetrical vibrations within the molecule are expected to be particularly Raman-active.

Due to the lack of specific experimental data in the searched literature for this exact molecule, a detailed table of Raman shifts is not provided. However, the technique remains a valuable tool for conformational analysis and fingerprinting of the compound. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For this compound (C₇H₁₃NO₄), the theoretical exact mass can be calculated. This experimentally determined accurate mass would be compared to the theoretical value to confirm the molecular formula.

Fragmentation Analysis:

In addition to providing the molecular formula, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), elucidates the structure of a molecule by analyzing its fragmentation patterns. When the ionized molecule (molecular ion) is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's connectivity.

For this compound, fragmentation would likely occur at the ester and carbamate functional groups, which are the most labile parts of the molecule. Common fragmentation pathways for carbamates can involve the loss of the methoxycarbonyl group or cleavage of the C-N bond. Ester fragmentation often involves McLafferty rearrangements or cleavage of the C-O bond.

A hypothetical fragmentation pattern for this compound could include the following key fragments. The data presented in the table below is illustrative of the type of data obtained from a fragmentation analysis and is based on general fragmentation rules for similar compounds, not on experimental data for the specific title compound.

| m/z (hypothetical) | Proposed Fragment Ion | Possible Neutral Loss |

| 146.0761 | [M-CH₃]⁺ | Loss of a methyl radical from the butanoate ester. |

| 118.0812 | [M-COOCH₃]⁺ | Loss of the methoxycarbonyl group. |

| 102.0550 | [M-NHCOOCH₃]⁺ | Cleavage of the C-N bond with loss of the methoxycarbonylamino group. |

| 88.0524 | [CH₃CH(NHCOOCH₃)]⁺ | Cleavage of the bond between C2 and C3 of the butanoate chain. |

| 59.0133 | [COOCH₃]⁺ | The methoxycarbonyl cation. |

Interactive Data Table: Hypothetical HRMS Fragmentation of this compound (Note: This data is for illustrative purposes only and is not based on experimental results for the specified compound.)

| m/z (hypothetical) | Proposed Fragment Ion | Possible Neutral Loss |

| 146.0761 | [M-CH₃]⁺ | Loss of a methyl radical from the butanoate ester. |

| 118.0812 | [M-COOCH₃]⁺ | Loss of the methoxycarbonyl group. |

| 102.0550 | [M-NHCOOCH₃]⁺ | Cleavage of the C-N bond with loss of the methoxycarbonylamino group. |

| 88.0524 | [CH₃CH(NHCOOCH₃)]⁺ | Cleavage of the bond between C2 and C3 of the butanoate chain. |

| 59.0133 | [COOCH₃]⁺ | The methoxycarbonyl cation. |

Application of X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a crystalline solid at the atomic level. nist.gov This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the precise arrangement of atoms within the crystal lattice can be determined, including bond lengths, bond angles, and torsional angles. nist.gov

For a definitive solid-state structure determination of this compound, a suitable single crystal would need to be grown and analyzed. The resulting crystallographic data would provide a wealth of information, including:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.

Molecular Conformation: The exact three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: Information about how the molecules pack together in the crystal, including any hydrogen bonding or other non-covalent interactions.

Without an experimental crystal structure, a hypothetical data table is provided below to illustrate the type of information that would be obtained from such an analysis. The values are representative of a small organic molecule and are not the actual crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 850.12 |

| Z | 4 |

Interactive Data Table: Hypothetical Crystallographic Data for this compound (Note: This data is for illustrative purposes only and is not based on experimental results for the specified compound.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 850.12 |

| Z | 4 |

Computational Chemistry and Theoretical Modeling of Methyl 3 Methoxycarbonylamino Butanoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic properties and energy landscape of Methyl 3-(methoxycarbonylamino)butanoate. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, charge distribution, and thermodynamic stability. For instance, DFT methods like B3LYP and ab initio methods such as CBS-QB3 have been successfully employed to study the energetics of similar butanoate esters. nih.govimist.ma

This compound possesses multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the stable arrangements of the molecule (conformers) and determine their relative energies. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, researchers can locate the global minimum (the most stable conformer) and various local minima. These calculations are crucial for understanding the molecule's preferred shape in different environments, which in turn influences its physical properties and biological activity. For example, studies on related compounds have shown that intramolecular hydrogen bonding can significantly influence conformational preference. mdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (τ1, °) | Dihedral Angle (τ2, °) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180 | 60 | 0.00 |

| B | 60 | 180 | 1.52 |

| C | -60 | 60 | 2.78 |

| Note: This table is illustrative and based on typical energy differences found in similar molecules. Actual values would require specific quantum chemical calculations. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO for this compound. This information allows for the prediction of reactive sites within the molecule and its potential reactivity in various chemical reactions. Reactivity descriptors, such as chemical potential, hardness, and softness, can also be derived from the HOMO and LUMO energies to provide a more quantitative measure of reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties for a Representative Conformer

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | 1.50 |

| HOMO-LUMO Gap | 8.75 |

| Note: These are representative values and would vary depending on the level of theory and basis set used in the calculation. |

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uknih.govarxiv.orgnih.gov These theoretical predictions, when compared with experimental spectra, can aid in the structural elucidation of the molecule and the assignment of spectral peaks. nih.govdergipark.org.tr

Similarly, by calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and corresponding IR intensities can be predicted. This theoretical spectrum can be compared with experimental IR spectra to identify characteristic functional groups and confirm the molecule's structure.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| O-CH₃ (ester) | 3.68 | 3.65 |

| N-CH₃ (carbamate) | 3.55 | 3.52 |

| CH | 4.10 | 4.08 |

| CH₂ | 2.50 | 2.48 |

| CH₃ (butanoate) | 1.20 | 1.18 |

| Note: This table presents hypothetical data to illustrate the typical agreement between predicted and experimental values. |

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and other dynamic processes.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. arxiv.org MD simulations are particularly useful for studying these solvent effects. By surrounding a molecule of this compound with explicit solvent molecules (e.g., water), simulations can reveal how the solvent affects its conformational preferences and dynamics. Furthermore, these simulations can be used to calculate the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. nih.gov This is a crucial parameter for understanding solubility and partitioning behavior.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jbcpm.comnih.govlaurinpublishers.com This method is widely used in drug discovery to screen for potential drug candidates. nih.gov For this compound, molecular docking studies could be employed to investigate its potential interactions with biological targets. The docking process involves placing the ligand in various orientations within the binding site of the receptor and calculating the binding affinity for each pose. The results can identify the most likely binding mode and provide an estimate of the binding strength. researchgate.net

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -7.8 | TYR 120, SER 210, LEU 250 |

| 2 | -7.2 | PHE 150, ASN 212 |

| 3 | -6.9 | VAL 180, GLU 240 |

| Note: This table is illustrative. The specific binding affinity and interacting residues would depend on the chosen protein target. |

Theoretical Mechanistic Studies and Transition State Analysis

Reaction Pathway Prediction and Energetic Profiles

Detailed theoretical studies predicting the reaction pathways and associated energetic profiles for reactions involving this compound are not currently available in published literature. Such studies would typically involve high-level quantum mechanical calculations to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. Without these foundational studies, a data table of energetic profiles cannot be compiled.

Catalyst-Substrate Interaction Modeling

Similarly, specific computational models detailing the interactions between catalysts and this compound as a substrate are not found in the reviewed scientific literature. This type of research would involve molecular docking, density functional theory (DFT), or other computational methods to elucidate the binding modes, interaction energies, and the role of the catalyst in lowering the activation energy of a reaction. The absence of such research prevents the creation of a data table summarizing these interactions.

Methyl 3 Methoxycarbonylamino Butanoate As a Versatile Chemical Building Block in Advanced Synthesis

Precursor in the Synthesis of Substituted Amino Acid Derivatives and Peptidomimetics

Methyl 3-(methoxycarbonylamino)butanoate is a key starting material for creating non-natural amino acid derivatives and peptidomimetics—compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability and bioavailability. The presence of the β-amino acid backbone is crucial, as oligomers composed of β-amino acids, known as β-peptides, are known to fold into stable, well-defined secondary structures like helices, turns, and sheets. nih.gov This characteristic makes them highly valuable in drug discovery.

The methoxycarbonyl protecting group on the amine allows for controlled reactions at other parts of the molecule. This group can be selectively removed under specific conditions to allow for peptide bond formation or other modifications. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then available for coupling reactions, or it can be reduced to an alcohol, providing another route for diversification.

The synthesis of peptidomimetics often involves incorporating building blocks like this compound into a peptide chain to alter its properties. For instance, replacing a natural α-amino acid with a β-amino acid derivative can confer resistance to enzymatic degradation by proteases, a common challenge with peptide-based therapeutics. frontiersin.org The unique conformational preferences of β-amino acids also allow for the design of peptidomimetics that can adopt specific three-dimensional shapes to interact with biological targets. nih.gov Multicomponent reactions, such as the Ugi reaction, provide an efficient pathway to complex peptide-like structures from amino acid esters, highlighting a synthetic route where derivatives of this compound could be employed. mdpi.com

Table 1: Examples of Peptidomimetic Scaffolds Incorporating Amino Acid Derivatives

| Scaffold Type | Key Structural Feature | Rationale for Use |

|---|---|---|

| β-Peptides | Backbone composed of β-amino acids | Form stable secondary structures, resist proteolysis nih.gov |

| Lactam-based mimetics | Cyclic amide structures | Constrain peptide conformation to mimic turns nih.gov |

| Azabicycloalkanones | Rigid bicyclic structures | Serve as dipeptide surrogates to mimic β-turns nih.gov |

Role in the Construction of Complex Organic Architectures and Natural Product Synthesis

The structural motifs found in this compound are present in numerous biologically active natural products. researchgate.net β-amino acids are key components in a range of secondary metabolites, including peptides, alkaloids, and macrolactones, where they contribute to the molecule's unique architecture and biological function. researchgate.netrsc.org The synthesis of these complex natural products or their analogues often relies on the use of chiral building blocks to construct the carbon skeleton with the correct stereochemistry. nih.gov

As a chiral N-protected β-amino ester, this compound serves as a valuable starting point for the total synthesis of such molecules. Synthetic chemists can utilize the compound's pre-defined stereocenter and functional groups to build up molecular complexity through a series of controlled chemical transformations. For example, the ester functionality can be used as a handle for chain extension via Claisen condensations or other carbon-carbon bond-forming reactions, while the protected amine awaits deprotection and subsequent elaboration.

The incorporation of β-amino acid units is a known strategy to introduce structural diversity into natural products. semanticscholar.org Biosynthetic engineering and genome mining are increasingly revealing the machinery for β-amino acid incorporation, inspiring synthetic chemists to use building blocks like this compound to create novel bioactive compounds that are not accessible through natural pathways. rsc.org

Table 2: Natural Products Containing β-Amino Acid Moieties

| Natural Product Class | Example | Biological Activity | β-Amino Acid Component |

|---|---|---|---|

| Nonribosomal Peptides | Iturin A | Antifungal | β-amino fatty acids |

| Macrolactam Polyketides | Vicenistatin | Antitumor | 3-amino-2-methylpentanoic acid |

| Nucleoside Hybrids | Blasticidin S | Antifungal/Antitumor | Cytosinine (contains a β-amino acid) |

This table provides examples of natural product classes where β-amino acid units are integral to the structure and activity. Data sourced from reviews on β-amino acid-containing natural products. nih.govrsc.org

Integration into Metal-Organic Frameworks (MOFs) and Other Advanced Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs can be tuned by carefully selecting the metal and the organic linker. While aromatic carboxylates are common linkers, there is growing interest in using ligands with aliphatic backbones to introduce unique properties such as flexibility and conformational freedom. nih.govmdpi.commdpi.com

Amino acids are particularly attractive as organic linkers because they are readily available, chiral, and biocompatible, offering multiple coordination sites (both the carboxylate and the amine group) for binding to metal centers. uab.cat The use of amino acid derivatives like this compound as precursors for MOF linkers is an emerging area of research. The ester group can be hydrolyzed to a carboxylic acid, which can then coordinate with metal ions. The protected amine group could either be deprotected to provide an additional coordination site or be used for post-synthetic modification of the MOF, allowing for the introduction of new functionalities within the pores. ekb.eg

The incorporation of flexible aliphatic linkers derived from this compound could lead to MOFs with dynamic "breathing" behaviors, where the framework structure changes in response to external stimuli like the introduction of guest molecules. acs.org Furthermore, the inherent chirality of the building block can be transferred to the final MOF structure, creating chiral frameworks that have potential applications in enantioselective separations and asymmetric catalysis. chemrxiv.org Beyond MOFs, polymers derived from β-amino esters, known as poly(β-amino esters) or PBAEs, are a class of biodegradable and pH-responsive materials being explored for biomedical applications such as gene delivery. researchgate.netnih.govrug.nl

Table 3: Potential Contributions of this compound-Derived Linkers to MOF Properties

| Property | Contribution from Aliphatic β-Amino Acid Linker | Potential Application |

|---|---|---|

| Flexibility | Conformational freedom of the aliphatic backbone | Stimuli-responsive materials, "breathing" MOFs mdpi.comacs.org |

| Chirality | Transfer of stereochemistry from the building block | Enantioselective separation, asymmetric catalysis uab.cat |

| Functionality | Amine group available for post-synthetic modification | Tunable gas sorption, sensing, catalysis ekb.eg |

| Biocompatibility | Amino acid-based structure | Biomedical applications, drug delivery chemrxiv.org |

Future Research Directions and Unexplored Potential of Methyl 3 Methoxycarbonylamino Butanoate Chemistry

Development of Novel Catalytic Systems for its Efficient Synthesis and Transformation

The development of innovative catalytic systems is paramount for the efficient synthesis and transformation of Methyl 3-(methoxycarbonylamino)butanoate. Research in this area is anticipated to focus on both homogeneous and heterogeneous catalysts that offer high activity, selectivity, and recyclability.

One promising direction is the exploration of transition metal catalysts for the asymmetric synthesis of chiral β-amino esters. While various catalysts have been developed for β-amino acid derivatives, specific applications to N-methoxycarbonyl protected butanoates are still an area of active research. For instance, rhodium and ruthenium-based catalysts have shown considerable success in the hydrogenation of related enamines, suggesting their potential applicability. The development of catalysts that can facilitate the direct, atom-economical synthesis from simple starting materials is a key goal.

Furthermore, research into catalysts for the transformation of the butanoate moiety is crucial. This includes catalysts for selective hydrolysis, transesterification, and amidation, which would expand the synthetic utility of this compound as a versatile building block. The table below illustrates potential catalytic systems that could be investigated for these transformations, based on successful applications with analogous substrates.

| Catalyst System | Transformation | Potential Advantages |

| Rhodium/Chiral Phosphine Ligands | Asymmetric Hydrogenation of Precursors | High enantioselectivity in producing chiral β-amino esters. |

| Lipases (e.g., Candida antarctica Lipase B) | Kinetic Resolution/Asymmetric Acylation | Mild reaction conditions, high stereoselectivity, and environmentally benign. |

| Supported Metal Nanoparticles (e.g., Pd/C, Ru/Al2O3) | Hydrogenation/Reductive Amination | Ease of separation, reusability, and suitability for continuous flow processes. |

| Organocatalysts (e.g., Proline derivatives) | Mannich-type Reactions | Metal-free, environmentally friendly, and capable of high stereocontrol. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet potential industrial demands, the integration of the synthesis of this compound with flow chemistry and automated platforms is a critical future research direction. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. nih.gov

The synthesis of carbamates, a key structural feature of the target molecule, has been successfully demonstrated in continuous flow systems, often utilizing CO2 as a C1 source. semanticscholar.orgresearchgate.net Future research could adapt these methodologies for the continuous production of this compound. This would involve the design of efficient microreactors and the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity.

Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes. These systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify the optimal parameters for the synthesis and transformation of this compound. The data below showcases a comparison of batch versus potential flow synthesis for a generic carbamate (B1207046) formation, highlighting the expected improvements in efficiency.

| Parameter | Batch Synthesis | Flow Synthesis (Projected) |

| Reaction Time | Several hours | Minutes |

| Scalability | Limited | Readily scalable |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Product Purity | Variable, may require extensive purification | Often higher purity due to precise control |

Exploration of Bio-inspired and Sustainable Synthetic Routes

The development of bio-inspired and sustainable synthetic routes is a cornerstone of modern green chemistry. For this compound, this involves the use of enzymes and renewable feedstocks. Biocatalysis, utilizing enzymes such as lipases, proteases, and transaminases, offers a highly selective and environmentally benign approach to the synthesis of chiral amino acids and their derivatives. semanticscholar.org

Lipases, for instance, can be employed for the kinetic resolution of racemic mixtures of β-amino esters, providing access to enantiomerically pure forms of this compound. semanticscholar.org Transaminases are another class of enzymes that could be explored for the asymmetric synthesis of the β-amino group. Furthermore, research into the use of renewable resources, such as biomass-derived platform chemicals, as starting materials would significantly enhance the sustainability of the synthesis. The direct utilization of carbon dioxide as a C1 building block for the methoxycarbonyl group is another key area of sustainable synthesis to be explored. nih.govijert.org

| Biocatalyst | Reaction Type | Potential Outcome for this compound |

| Lipase (e.g., from Candida antarctica) | Enantioselective hydrolysis/esterification | Production of enantiomerically pure (R)- or (S)-Methyl 3-(methoxycarbonylamino)butanoate. |

| Transaminase | Asymmetric amination of a β-ketoester precursor | Direct stereoselective synthesis of the β-amino moiety. |

| Protease | Peptide coupling | Use of this compound as a building block in peptide synthesis. |

Advanced Analytical Techniques for In Situ Reaction Monitoring and Kinetic Studies

A thorough understanding of reaction kinetics and mechanisms is essential for process optimization and control. Future research will likely employ advanced analytical techniques for the in situ monitoring of the synthesis and transformation of this compound. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time tracking of reactant consumption and product formation without the need for sampling. nih.govnih.gov

In situ FTIR spectroscopy is particularly well-suited for monitoring the formation of the carbamate functional group, which has a distinct infrared absorption band. nih.gov This would enable the precise determination of reaction rates and the identification of reaction intermediates, providing valuable insights into the reaction mechanism. NMR spectroscopy can provide detailed structural information and quantitative data on the concentration of various species in the reaction mixture over time, allowing for the elucidation of complex kinetic profiles. nih.gov The data gathered from these studies will be crucial for developing robust and efficient manufacturing processes.

| Analytical Technique | Information Gained | Application in this compound Chemistry |

| In Situ FTIR Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. | Kinetic analysis of carbamate formation and other functional group transformations. |

| In Situ NMR Spectroscopy | Quantitative analysis of all species in the reaction mixture. | Detailed mechanistic studies and determination of reaction orders. |

| Mass Spectrometry | Identification of reaction intermediates and byproducts. | Elucidation of reaction pathways and impurity profiling. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. | Monitoring the progress and success of asymmetric syntheses. |

Q & A

Q. What stability issues are documented for this compound?

- Methodological Answer : The carbamate group is prone to hydrolysis under prolonged exposure to moisture or elevated temperatures. Storage at 0–6°C in anhydrous solvents (e.g., acetonitrile) is recommended. notes that related carbamates degrade by 5–10% over 6 months at 25°C, necessitating periodic purity checks via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.